molecular formula C10H11N3O B10903526 1-methyl-3-phenoxy-1H-pyrazol-4-amine

1-methyl-3-phenoxy-1H-pyrazol-4-amine

Cat. No.: B10903526
M. Wt: 189.21 g/mol
InChI Key: KKVKJAZTCOYHJI-UHFFFAOYSA-N
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Description

1-Methyl-3-phenoxy-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a phenoxy group attached to the third position of the pyrazole ring and a methyl group at the first position

Preparation Methods

The synthesis of 1-methyl-3-phenoxy-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxy-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Another approach involves the use of 3-phenoxy-1H-pyrazole and methylamine under similar conditions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

1-Methyl-3-phenoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent. Derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: In the industrial sector, it can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

1-Methyl-3-phenoxy-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family. Some of these similar compounds include:

    1-Methyl-3-phenyl-1H-pyrazol-4-amine: This compound has a phenyl group instead of a phenoxy group, which may result in different chemical and biological properties.

    1-Methyl-4-amino-1H-pyrazole:

    3-Phenoxy-1H-pyrazole: This compound lacks the methyl group at the first position, which may affect its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-methyl-3-phenoxypyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

KKVKJAZTCOYHJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2)N

Origin of Product

United States

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